3-Methyl-5-(oxan-4-yl)piperidine
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Overview
Description
3-Methyl-5-(oxan-4-yl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group at the third position and an oxan-4-yl group at the fifth position. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(oxan-4-yl)piperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylpiperidine with oxan-4-yl chloride in the presence of a base such as sodium hydroxide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(oxan-4-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated piperidine derivatives .
Scientific Research Applications
3-Methyl-5-(oxan-4-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(oxan-4-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
3-Methylpiperidine: Similar structure but lacks the oxan-4-yl group.
Oxan-4-ylpiperidine: Similar structure but lacks the methyl group.
Uniqueness
3-Methyl-5-(oxan-4-yl)piperidine is unique due to the presence of both the methyl and oxan-4-yl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-methyl-5-(oxan-4-yl)piperidine |
InChI |
InChI=1S/C11H21NO/c1-9-6-11(8-12-7-9)10-2-4-13-5-3-10/h9-12H,2-8H2,1H3 |
InChI Key |
OCFUJLWRLIZLSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CNC1)C2CCOCC2 |
Origin of Product |
United States |
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